Helichrysin A

Description

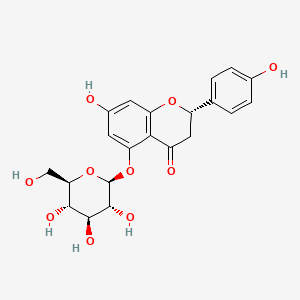

Structure

2D Structure

3D Structure

Properties

CAS No. |

529-41-9 |

|---|---|

Molecular Formula |

C21H22O10 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1 |

InChI Key |

MFQIWHVVFBCURA-ITSUVCJSSA-N |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies of Helichrysin a

Advanced Chromatographic Purification Techniques for Helichrysin A

The isolation of this compound from its natural plant sources necessitates advanced purification techniques to separate it from a complex mixture of other phytochemicals.

High-Performance Liquid Chromatography (HPLC) Applications for Phenolic Characterization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and characterization of phenolic compounds like this compound from plant extracts. nih.govuma.pt This method offers high resolution and sensitivity, making it ideal for analyzing the intricate chemical profiles of Helichrysum species. nih.gov

In a typical HPLC analysis for phenolic compounds, a reversed-phase column, such as a C18 column, is commonly used. uma.pt The separation is achieved by a mobile phase gradient, often consisting of acidified water (using formic acid, for example) and an organic solvent like acetonitrile (B52724) or methanol. uma.pt This gradient allows for the sequential elution of compounds based on their polarity.

Researchers have successfully utilized HPLC coupled with a Diode-Array Detector (DAD) to analyze phenolic compounds in Helichrysum extracts. uma.pt The DAD provides UV spectra for each separated peak, which is a crucial piece of information for the initial identification of compound classes. For instance, flavonoids and their glycosides, the class to which this compound belongs, exhibit characteristic UV absorption maxima.

A study on Helichrysum plicatum subsp. pseudoplicatum led to the successful purification and characterization of this compound. dergipark.org.trdergipark.org.tr While the specific HPLC parameters for the isolation of this compound are not always detailed in every publication, general methods for phenolic compound separation provide a framework for this process.

Table 1: General HPLC Parameters for Phenolic Compound Analysis in Helichrysum Species

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | Diode-Array Detector (DAD) |

| Injection Volume | 10 - 20 µL |

This table presents a generalized set of HPLC conditions. Specific applications may require optimization of these parameters.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once a purified sample of this compound is obtained, its exact chemical structure is determined using a combination of powerful spectroscopic and spectrometric techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including natural products like this compound. ipb.ptjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com

For a compound like this compound, which is a flavanone (B1672756) glycoside, both ¹H NMR and ¹³C NMR spectra are essential. researchgate.net ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms present in the molecule.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the complete structure. COSY experiments identify proton-proton couplings within the same spin system, while HSQC correlates protons directly to the carbons they are attached to. The HMBC experiment is crucial for establishing long-range correlations between protons and carbons, which helps in connecting different fragments of the molecule and determining the position of the glycosidic linkage. The structural elucidation of this compound, (+)-naringenin-5-D-glucoside, relies on the comprehensive analysis of these NMR data sets. encyclopedia.pub

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique that complements NMR spectroscopy by providing information about the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the calculation of its molecular formula.

For the structural confirmation of this compound, techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) are often used. uma.ptnih.gov ESI is a soft ionization technique that allows the analysis of intact molecules, generating a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

The MS/MS analysis of this compound would involve selecting the parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For instance, the loss of the glucose unit would be a characteristic fragmentation pattern for a flavonoid glycoside. This fragmentation data, combined with the high-resolution mass of the parent ion, provides strong evidence for the confirmation of the structure of this compound. Studies on various Helichrysum species have effectively used HPLC coupled with mass spectrometry (LC-MS) to identify and characterize phenolic compounds, including flavonoid glycosides. nih.govresearchgate.net

Table 2: Spectroscopic and Spectrometric Data for this compound

| Technique | Information Obtained | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants | Defines the number and arrangement of hydrogen atoms in the naringenin (B18129) and glucose moieties. |

| ¹³C NMR | Carbon chemical shifts | Identifies the number and type of carbon atoms, confirming the flavanone and glucose skeletons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Establishes the connectivity of atoms, including the position of the glycosidic bond. |

| HRMS (e.g., ESI-MS) | Accurate molecular weight and fragmentation pattern | Confirms the elemental composition and provides evidence for the presence of the naringenin and glucose units. |

This table summarizes the key information derived from each analytical technique for the structural elucidation of this compound.

Biosynthesis and Genetic Regulation of Helichrysin a Production

Enzymatic Pathways in Helichrysin A Biosynthesis

The formation of this compound is a multi-step process that begins with precursors from primary metabolism and proceeds through the general phenylpropanoid and flavonoid pathways to produce its core structure, which is then modified in a final step.

The biosynthesis of this compound begins with the integration of precursors from two major metabolic routes: the shikimic acid pathway and the malonic acid pathway. uobabylon.edu.iq

Shikimic Acid Pathway : This pathway converts simple carbohydrate precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the aromatic amino acid L-phenylalanine. uobabylon.edu.iq L-phenylalanine serves as the initial building block for the C6-C3 phenylpropanoid unit that forms a part of the this compound structure.

Malonic Acid Pathway : Acetyl-CoA, a central molecule in cellular metabolism, is carboxylated to form malonyl-CoA. Three molecules of malonyl-CoA are utilized to extend the phenylpropanoid unit, forming the characteristic C6-C3-C6 backbone of chalcones. uobabylon.edu.iq

The transformation process starts with L-phenylalanine, which enters the general phenylpropanoid pathway . It is converted in a series of steps to 4-coumaroyl-CoA. This activated intermediate is the key substrate that links the phenylpropanoid pathway with the flavonoid biosynthesis pathway.

In the subsequent flavonoid biosynthesis pathway , one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA. This reaction forms a C15 intermediate known as naringenin (B18129) chalcone (B49325). This chalcone is the immediate precursor to the aglycone of this compound. This compound is ultimately formed by the glycosylation of the naringenin chalcone, where a glucose molecule is attached. uoa.gr

The conversion of precursor molecules into this compound is catalyzed by a sequence of specific enzymes, forming a biosynthetic cascade. nih.govsciepublish.com The enzymes leading to the formation of the chalcone backbone are well-studied in plants.

| Enzyme | Abbreviation | Function in the Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the first committed step of the phenylpropanoid pathway. mdpi.com |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the para-position to produce p-coumaric acid. mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA, the substrate for chalcone synthase. mdpi.com |

| Chalcone Synthase | CHS | A key polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.com This is a pivotal step leading to the chalcone scaffold. |

| Glucosyltransferase | GT | An enzyme that transfers a glucose moiety, typically from UDP-glucose, to the naringenin chalcone. This final glycosylation step yields this compound. The specific glucosyltransferase involved in this compound biosynthesis is less characterized. |

Molecular Mechanisms of Gene Regulation in this compound Production

The production of this compound is intricately regulated at the molecular level, primarily through the control of gene expression for the biosynthetic enzymes. This regulation ensures that the compound is produced in the right tissues, at the right time, and in response to specific internal and external stimuli.

The regulation of gene expression is a complex process that can occur at transcriptional and post-transcriptional levels. nih.gov For flavonoid pathways, transcriptional control is the most significant point of regulation. nih.gov

Transcriptional Control: The expression of the genes encoding the biosynthetic enzymes for the flavonoid pathway (e.g., PAL, C4H, CHS) is controlled by the interaction of cis-regulatory elements in the gene promoters and trans-acting transcription factors (TFs). nih.gov

Transcription Factors: The coordinated expression of flavonoid biosynthesis genes is often governed by a conserved protein complex known as the MBW complex, which consists of TFs from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.gov Other families of transcription factors, such as WRKY and NAC, have also been identified as potential regulators of isoflavonoid (B1168493) biosynthesis, indicating a complex interplay of signaling pathways. mdpi.com These TFs bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. khanacademy.org

Environmental and Developmental Signals: The activity of these transcription factors is modulated by various signals, including light, hormones, and stress. mdpi.comfrontiersin.org For example, LONG HYPOCOTYL 5 (HY5) is a key transcription factor in light signaling that directly targets many genes in tetrapyrrole biosynthesis, a related pathway, demonstrating how environmental cues are translated into metabolic changes. frontiersin.org This allows the plant to adjust the production of secondary metabolites like this compound in response to its environment and developmental stage. nih.gov

Translational Control: While transcriptional regulation is primary, gene expression can also be controlled at the translational level. This can involve mechanisms like the regulation of mRNA stability, its export from the nucleus, and the efficiency of its translation into protein. nih.gov However, specific instances of translational control for the this compound biosynthetic pathway are not well-documented in current research. The regulation of gene expression is a multifaceted process ensuring that cells can respond dynamically to their needs. khanacademy.orgmackaymatthewslab.org

Advanced Analytical Methodologies for Helichrysin a Research

Quantitative Analysis of Helichrysin A in Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates presents a considerable challenge due to the inherent complexity of these samples. eijppr.comnih.gov These matrices contain a multitude of endogenous substances like proteins, phospholipids, and salts that can interfere with the analysis. nih.gov Therefore, sophisticated analytical methodologies are required to ensure accurate and reliable quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Component Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative bioanalysis of compounds like this compound. eijppr.comcreative-proteomics.com This powerful technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov LC-MS/MS is particularly adept at minimizing background noise from the biological matrix, which is crucial for the accurate quantification of trace components. creative-proteomics.com The inherent selectivity of the method allows for the reliable measurement of low-level analytes in complex mixtures. nih.gov

The process begins with the separation of this compound from other components in the sample via liquid chromatography. The eluent is then introduced into the mass spectrometer, where the compound is ionized. The first mass analyzer (Q1) selects the precursor ion of this compound, which is then fragmented in a collision cell (Q2). A second mass analyzer (Q3) selects a specific fragment ion, which is then detected. This two-stage mass filtering significantly enhances the signal-to-noise ratio, enabling the detection and quantification of the analyte at very low concentrations. youtube.com

Optimization of Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry for quantitative analysis. creative-proteomics.comyoutube.com In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest. youtube.com For this compound, this would involve selecting its molecular ion as the precursor and one or more of its characteristic fragment ions as products.

The optimization of MRM parameters is a critical step in developing a robust quantitative method. nih.gov This involves fine-tuning instrumental settings such as collision energy and cone voltage to maximize the signal intensity of the chosen transitions. nih.gov Automated flow injection analysis can streamline this optimization process, allowing for the rapid determination of the ideal parameters for multiple compounds in an unattended sequence. youtube.com By focusing on specific transitions, MRM minimizes interferences from co-eluting matrix components, thereby enhancing the specificity and sensitivity of the assay. creative-proteomics.comyoutube.com This high degree of selectivity is essential for accurate quantification in complex biological samples. creative-proteomics.com

Table 1: Key Parameters for MRM Optimization

| Parameter | Description | Goal of Optimization |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact analyte molecule (this compound). | To isolate the ion of interest from the bulk of the sample matrix. |

| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor ion. | To select a unique and stable fragment for quantification, enhancing specificity. |

| Collision Energy (CE) | The energy applied in the collision cell to induce fragmentation of the precursor ion. | To achieve the most efficient fragmentation and maximize the intensity of the desired product ion. |

| Cone Voltage (CV) | The voltage applied to the sampling cone, which influences the efficiency of ion sampling and can induce in-source fragmentation. | To maximize the intensity of the precursor ion entering the mass analyzer. |

This table is generated based on general principles of MRM optimization. youtube.comnih.gov

Application of Internal Standard Methods for Quantification

To ensure the accuracy and precision of quantitative analysis, especially when dealing with complex matrices and multi-step sample preparation procedures, the use of an internal standard (IS) is indispensable. masontechnology.iescioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to both the calibration standards and the unknown samples. researchgate.net

The ideal internal standard for this compound analysis would be a structurally similar compound, such as a stable isotope-labeled version of this compound (e.g., deuterated this compound). scioninstruments.com Such standards are ideal as they co-elute with the analyte and experience similar ionization effects, but are distinguishable by their mass. researchgate.net If a stable isotope-labeled standard is not available, a compound with similar chemical structure and chromatographic behavior can be used. masontechnology.ie

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This ratiometric approach compensates for variations in sample injection volume, sample loss during preparation, and fluctuations in the MS signal due to matrix effects. masontechnology.ieresearchgate.net The use of an internal standard significantly improves the reproducibility and reliability of the quantitative results. masontechnology.ie

Table 2: Criteria for Selecting an Internal Standard

| Criteria | Rationale |

| Structural Similarity | Should have a chemical structure and physicochemical properties similar to this compound. masontechnology.ie |

| Chromatographic Behavior | Should elute close to this compound without co-eluting with it or other interfering compounds. masontechnology.ie |

| Mass Spectrometric Distinction | Must be clearly distinguishable from this compound by the mass spectrometer. |

| Absence in Sample | Must not be naturally present in the biological sample being analyzed. masontechnology.ie |

| Chemical Stability | Must be stable throughout the entire analytical procedure. masontechnology.ie |

This table is compiled from information on the principles of internal standard selection. masontechnology.iescioninstruments.comresearchgate.net

Strategies for Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis. eijppr.comrsc.org These effects can significantly impact the accuracy, precision, and sensitivity of the analytical method. eijppr.com Phospholipids are a major contributor to matrix effects in plasma and serum samples. bioanalysis-zone.comlcms.cz

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation. nih.gov Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a broad range of interferences. nih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from the majority of matrix components is a crucial step. researchgate.net This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column. rsc.org For instance, changing the mobile phase pH can alter the retention of basic compounds relative to phospholipids. nih.gov Techniques like Ultra-Performance Convergence Chromatography™ (UPC²) offer an orthogonal separation mechanism to traditional reversed-phase LC and can be effective in separating analytes from interfering phospholipids. lcms.cz

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract before injection. researchgate.net However, this may compromise the sensitivity of the assay if the analyte concentration is already low.

Use of a Suitable Internal Standard: As discussed previously, a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. nih.gov

By systematically evaluating and implementing these strategies, it is possible to develop a rugged and reliable LC-MS/MS method for the quantitative analysis of this compound in complex biological matrices, ensuring high-quality data for research purposes.

Pharmacological Activities and Molecular Mechanisms of Helichrysin a

Enzyme Inhibitory Mechanisms

Helichrysin A has demonstrated notable inhibitory activity against several key enzymes implicated in a range of physiological and pathological processes. Its mechanisms of inhibition are multifaceted, involving direct interaction with enzyme active sites and modulation of catalytic activity.

Inhibition of Human Carbonic Anhydrase I (hCA I) and II (hCA II)

Human carbonic anhydrases are zinc-containing metalloenzymes that play crucial roles in numerous physiological processes. This compound has been identified as a potent inhibitor of two cytosolic isoforms, hCA I and hCA II. Research has shown that this compound exhibits significant inhibitory effects on these enzymes, with reported IC50 values of 49.51 nM for hCA I. researchgate.net Further studies have determined its inhibition constant (Ki) values to be 2.27 µM for hCA I and 1.27 µM for hCA II, indicating strong inhibition. nih.gov This inhibitory action suggests potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

Inhibition of α-Glycosidase (α-gly)

α-Glycosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net this compound has been shown to be a powerful inhibitor of this enzyme. Studies have reported an IC50 value of 16.50 nM for this compound against α-glycosidase, which is significantly more potent than the standard drug acarbose (B1664774) (IC50: 22800 nM). dergipark.org.tr The corresponding inhibition constant (Ki) was determined to be 8.34 ± 1.61 nM. dergipark.org.tr This strong inhibitory effect highlights the potential of this compound in modulating glucose metabolism.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary target in the management of Alzheimer's disease. This compound has demonstrated effective inhibition of AChE, with a reported IC50 value of 8.87 nM. nih.gov Its inhibition constant (Ki) against AChE has been determined to be 0.74 ± 0.04 nM, indicating a high affinity for the enzyme. nih.gov

Interactive Data Table: Enzyme Inhibitory Activity of this compound

| Enzyme Target | IC50 Value (nM) | Ki Value (nM) | Reference Compound | Reference Ki (nM) |

| hCA I | 49.51 | 2270 | Acetazolamide | - |

| hCA II | - | 1270 | Acetazolamide | - |

| α-Glycosidase | 16.50 | 8.34 ± 1.61 | Acarbose | - |

| AChE | 8.87 | 0.74 ± 0.04 | Tacrine | - |

Data sourced from multiple studies. researchgate.netnih.govdergipark.org.tr

Inhibition of Advanced Glycation End-Products (AGE) Formation

Advanced Glycation End-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. researchgate.net They are implicated in the aging process and the development of degenerative diseases such as diabetes and atherosclerosis. researchgate.net Research has reported that this compound possesses an inhibitory effect on the formation of these AGEs. dergipark.org.tr This activity is significant as the accumulation of AGEs can alter the structure and function of proteins and induce oxidative stress and inflammation. Natural inhibitors of AGE formation, like this compound, are being investigated as potential therapeutic agents to delay and prevent these complications.

Molecular Docking Studies of Enzyme-Ligand Interactions

To elucidate the molecular basis of its enzyme inhibitory activity, molecular docking studies have been performed. These computational analyses provide insights into how this compound binds to the active sites of target enzymes.

Human Carbonic Anhydrase I (hCA I): Docking studies reveal that the interaction between this compound and the active site of hCA I is characterized by both polar and non-polar interactions. Hydrogen bonds are formed between the hydroxyl (OH) groups of this compound and the amino acid residues Thr199, Pro201, and Gln92 within the enzyme's active region. researchgate.net

Acetylcholinesterase (AChE): The interaction with the AChE active site is also multifaceted. It involves polar and non-polar interactions, as well as hydrogen bonds between the OH groups of this compound and the amino acids Arg289, Gly119, Ser200, Glu199, and His440. researchgate.net Additionally, a pi-pi stacking interaction occurs between the aromatic structure of this compound and the amino acid Phe330. researchgate.net

Anti-inflammatory Molecular Mechanisms

Extracts from Helichrysum species, which are sources of this compound, have well-established anti-inflammatory properties. nih.gov The molecular mechanisms underlying this activity are believed to be multifactorial, involving the inhibition of inflammatory enzymes and the modulation of inflammatory pathways. researchgate.netnih.gov

Research on Helichrysum italicum extracts suggests that their anti-inflammatory action may be due to a corticoid-like mechanism. researchgate.netnih.gov This is supported by their effectiveness in various in vivo models of acute and chronic inflammation. researchgate.netnih.gov Furthermore, the anti-inflammatory activity is linked to the inhibition of enzymes involved in the inflammatory cascade and the scavenging of free radicals. researchgate.netnih.gov As a key flavonoid component, this compound is thought to contribute significantly to these anti-inflammatory effects observed in Helichrysum extracts.

Modulation of Arachidonic Acid Metabolism Pathways

This compound, an acetophenone (B1666503) identified chemically as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, has been identified as a significant modulator of the arachidonic acid (AA) metabolism pathways. mdpi.com Research has demonstrated that this compound acts as a dual inhibitor, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com These enzymes are critical in the inflammatory process, as they convert AA into pro-inflammatory mediators such as prostaglandins (B1171923) (via COX) and leukotrienes (via 5-LOX). nih.gov

The inhibitory action of this compound on the 5-LOX pathway was quantified by measuring its effect on the production of Leukotriene B4 (LTB4), a potent chemoattractant involved in inflammation. mdpi.comnih.gov In a study using ionophore-stimulated rat peritoneal polymorphonuclear leukocytes, this compound demonstrated a clear dose-dependent inhibition of LTB4 production. mdpi.com This dual inhibitory capability suggests that this compound can simultaneously block two major pathways of inflammation, which is a desirable characteristic for anti-inflammatory agents. nih.govresearchgate.net

Table 1: Inhibitory Effect of this compound on Leukotriene B4 Production

| Compound | IC50 (μM) on LTB4 Production |

|---|

IC50 represents the concentration required to inhibit 50% of LTB4 production from endogenous arachidonic acid in Ca2+ ionophore-stimulated rat peritoneal polymorphonuclear leukocytes. mdpi.com

Inhibition of Pro-inflammatory Mediators

While various extracts from the Helichrysum genus have shown the ability to reduce pro-inflammatory cytokines, specific data focusing solely on the action of this compound are limited. For instance, studies on Helichrysum italicum infusions have demonstrated a significant decrease in circulating levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). mdpi.com Similarly, extracts from Helichrysum oligocephalum have been shown to decrease the production of Tumor Necrosis Factor-alpha (TNF-α) in colonic tissue. nih.gov However, these studies analyze the effects of a complex mixture of compounds within the extracts. Detailed investigations isolating the direct inhibitory effect of this compound on the production and signaling of key pro-inflammatory mediators like TNF-α and interleukins have not been identified in the current body of research.

Effect on Protein Denaturation in In Vitro Models

The denaturation of proteins is a well-documented cause of inflammation; consequently, the ability of a compound to inhibit this process is considered a marker of its potential anti-inflammatory activity. ijpsjournal.comglobalresearchonline.net In vitro protein denaturation assays, often using bovine serum albumin (BSA) or egg albumin, are standard screening methods for anti-inflammatory compounds. ijpsjournal.comijcrt.org While extracts from certain species of the Helichrysum genus have been reported to inhibit heat-induced protein denaturation, specific studies evaluating the effect of isolated this compound in these in vitro models are not available in the reviewed scientific literature. nih.gov Therefore, the direct impact of this compound on preventing protein denaturation remains to be scientifically established.

Reduction of Nitric Oxide Levels and Cytoprotective Effects

Overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) is associated with various inflammatory conditions, making NOS inhibitors a potential therapeutic target. nih.govnih.gov Research on extracts from different Helichrysum species, such as Helichrysum pedunculatum and Helichrysum longifolium, has indicated a capacity for scavenging nitric oxide radicals. mdpi.comnih.gov This suggests that compounds within the genus may play a role in mitigating NO-mediated inflammation. However, the specific effect of this compound on nitric oxide production or its ability to inhibit nitric oxide synthase has not been specifically documented. Further research is required to determine if this compound contributes to the NO-scavenging activity of the extracts and to understand any associated cytoprotective effects.

Antioxidant Signaling Pathways

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, and their scavenging is a key antioxidant mechanism. researchgate.net The antioxidant profile of this compound shows specificity in its action. Scientific investigation into its free-radical scavenging properties revealed that this compound does not scavenge the superoxide (B77818) radical. mdpi.com In contrast, crude extracts from various Helichrysum species are known to possess broad-spectrum antioxidant activity, demonstrating the ability to scavenge radicals such as DPPH, ABTS, hydrogen peroxide, and nitric oxide. mdpi.comnih.govresearchgate.net This broad activity is likely due to the synergistic effects of multiple compounds within the extracts. The specific scavenging activity of isolated this compound against other reactive oxygen species beyond the superoxide radical has not been extensively detailed.

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, another crucial antioxidant mechanism is the upregulation of the body's own protective enzymes. nih.gov This process is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. liberty.edumdpi.com When activated, Nrf2 translocates to the nucleus and initiates the transcription of genes for numerous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and heme oxygenase-1 (HO-1). nih.govnih.govmdpi.com Studies on infusions made from Helichrysum italicum have shown an ability to induce the expression of genes related to oxidative stress, such as superoxide dismutase 1, catalase, and glutathione (B108866) reductase 1. mdpi.com This indicates that compounds within the plant can bolster cellular antioxidant defenses. However, the specific role of this compound in this process has not been elucidated. Research directly linking this compound to the activation of the Nrf2 signaling pathway or the upregulation of specific endogenous antioxidant enzymes is currently lacking.

Anticancer Preclinical MechanismsThe available literature on the anticancer properties of Helichrysum focuses primarily on crude extracts or other isolated compounds, not specifically this compound.

Preclinical Investigations in Cellular and Animal Models

A thorough review of published research reveals a significant gap in preclinical investigations focused solely on this compound. The majority of available studies have been conducted using crude extracts of Helichrysum plants, which contain a complex mixture of phytochemicals. Consequently, the biological effects observed in these studies cannot be definitively attributed to this compound alone. There is a clear need for future research using the isolated compound to accurately determine its pharmacological profile in both in vitro cellular models and in vivo animal models.

Neuroprotective Effects in Preclinical Models

There is currently no specific scientific evidence from preclinical models to support the neuroprotective effects of isolated this compound. The following sub-sections, which are based on a standard framework for evaluating neuroprotective compounds, remain speculative for this compound due to the absence of targeted research.

Amelioration of Neuronal Degeneration (e.g., Dopaminergic Neurons)

No studies have been published that specifically investigate the effect of this compound on the amelioration of neuronal degeneration, including dopaminergic neurons, which are critically implicated in neurodegenerative conditions such as Parkinson's disease.

Impact on Cognitive and Motor Functions in Animal Models

The impact of this compound on cognitive and motor functions has not been evaluated in animal models. Research on whole Helichrysum extracts has suggested potential cognitive-enhancing effects, but the specific contribution of this compound to these observations is unknown.

Mechanisms Involving Synaptic Plasticity and Neurotrophic Factors

There is no available research investigating the mechanisms of this compound in relation to synaptic plasticity and the expression or function of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).

Immunomodulatory Research and Cellular Mechanisms

Similar to its neuroprotective potential, the immunomodulatory effects of this compound have not been specifically investigated.

Structure Activity Relationship Studies and Synthetic Approaches for Helichrysin a

Structure-Activity Relationship (SAR) Studies of Helichrysin A Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying key structural features responsible for their biological effects. researchgate.net For this compound, which is the 4'-O-glucoside of naringenin (B18129) chalcone (B49325), SAR studies focus on modifications of the core chalcone structure and the glycosidic moiety to understand their impact on activity.

The chalcone scaffold consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. This arrangement provides an excellent template for synthetic modification. minia.edu.eg SAR studies on various chalcones reveal that the nature and position of substituents on both aromatic rings significantly influence their biological profiles. For instance, the presence and location of hydroxyl groups are often critical for activity. In related flavonoids, free hydroxyl groups, particularly a 3',4'-dihydroxy pattern on the B-ring, have been shown to be important for inhibiting advanced glycation endproducts (AGEs). researchgate.net

While specific SAR studies focused exclusively on a broad range of synthetic this compound analogs are not extensively documented, research on related chalcone glycosides provides valuable insights. The glycosylation pattern is a key determinant of both bioavailability and activity. The attachment point of the sugar, the type of sugar, and its stereochemistry can dramatically alter the pharmacological properties of the aglycone. indianchemicalsociety.com For example, studies on other flavonoid glycosides have shown that the position of glycosylation can affect taste and biological function, with a change in the sugar's attachment point potentially leading to a marked decrease in bitterness or a change in bioactivity. tandfonline.com The inadequate water solubility and poor bioavailability of many chalcones are significant limitations, which glycosylation can help overcome. indianchemicalsociety.com Therefore, SAR studies in this area are crucial for designing derivatives with improved pharmacological profiles. mesamalaria.org

Total Synthesis Strategies for this compound

The total synthesis of natural products is a field that confirms structural assignments and provides access to analogs for biological testing. organic-chemistry.org While this compound is often isolated from natural sources, its total synthesis provides a route to producing the compound in a controlled manner and enables the creation of derivatives not found in nature. The synthesis of a chalcone glycoside like this compound involves two primary challenges: the construction of the chalcone backbone and the stereoselective installation of the glycosidic bond. sioc-journal.cn

Retrosynthetic Analysis and Design

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the retrosynthetic strategy begins with two key disconnections:

Glycosidic Bond Disconnection: The first retrosynthetic step is the disconnection of the C-O glycosidic bond. This breaks this compound down into its aglycone, naringenin chalcone (2',4',6',4-tetrahydroxychalcone), and a suitable glucose-based glycosyl donor.

Chalcone Backbone Disconnection: The naringenin chalcone is then disconnected via a retro-Claisen-Schmidt condensation. This breaks the chalcone into two simpler aromatic components: a substituted acetophenone (B1666503) (phloroacetophenone, which has hydroxyl groups at the 2', 4', and 6' positions) and a substituted benzaldehyde (B42025) (4-hydroxybenzaldehyde).

This analysis simplifies the complex target molecule into readily accessible precursors, providing a logical pathway for its forward synthesis.

Novel Chemical Routes and Methodologies in Synthesis

The forward synthesis of this compound would employ modern synthetic methodologies. The construction of the chalcone backbone is typically achieved through a base-catalyzed Claisen-Schmidt condensation between the selected acetophenone and benzaldehyde precursors. researchgate.netsid.ir This reaction is robust and widely used for synthesizing chalcones. bjmu.edu.cn

The glycosylation step is more complex and requires careful control to achieve the desired regioselectivity and stereoselectivity. Several methods for the synthesis of flavonoid O-glycosides have been developed:

Koenigs-Knorr Method: A classical method involving the reaction of an aglycone with a glycosyl halide in the presence of a silver or mercury salt promoter. tandfonline.com

Glycosyl Trichloroacetimidate Method: A highly effective and popular method that uses a trichloroacetimidate-activated sugar donor, which reacts with the aglycone's hydroxyl group under Lewis acid catalysis. sioc-journal.cn

Phase Transfer Catalysis (PTC): This method can be used for glycosylation under basic conditions, offering a different approach to forming the glycosidic linkage. researchgate.net

Enzymatic Synthesis: Biocatalytic methods using glycosyltransferases (GTs) offer a green and highly selective alternative. mbl.or.kr These enzymes can glycosylate flavonoids at specific positions. For example, glycosyltransferases from Bacillus species have been used to create chalcone glucosides. mbl.or.kr Enzymatic approaches can assemble complex flavonoid glycosides in a limited number of steps. nih.govcapes.gov.br

Stereoselective and Divergent Synthesis Approaches

Stereoselective synthesis is critical for the glycosylation step to ensure the correct anomeric configuration (β-linkage in the case of this compound). uzh.ch The choice of glycosyl donor, promoter, and reaction conditions all play a role in controlling the stereochemical outcome. rsc.orgrsc.org For instance, the use of participating protecting groups (like acetyl) at the C-2 position of the glucose donor typically favors the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-anomer.

A divergent synthesis strategy would be highly valuable for creating a library of this compound analogs for SAR studies. nih.govchemrxiv.org This approach involves synthesizing a key intermediate that can be elaborated into multiple different target molecules. In this context, a common chalcone precursor could be synthesized and then subjected to various glycosylation reactions using different sugar donors or enzymatic methods to produce a range of glycoside derivatives. mdpi.com Alternatively, different chalcone backbones could be synthesized and then glycosylated with a common glucose donor. This allows for the systematic modification of the structure to probe its effect on biological activity.

Development and Biological Activity of Synthetic Derivatives of this compound

The development of synthetic derivatives of this compound and its aglycone, naringenin, has led to compounds with interesting and potent biological activities, particularly as enzyme inhibitors. nih.gov Studies have shown that both naturally isolated and synthetically derived chalcones can exhibit significant inhibitory effects against various metabolic enzymes. dergipark.org.trdergipark.org.tr

Research has demonstrated that this compound is an effective inhibitor of several enzymes, including human carbonic anhydrase (hCA) isoforms I and II, acetylcholinesterase (AChE), and α-glycosidase (α-gly). dergipark.org.trdergipark.org.tr The development of derivatives aims to enhance this potency and selectivity. For example, a study on naringenin-based chalcone derivatives found that several compounds exhibited inhibitory activity against AChE and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. bjmu.edu.cn The synthesis of novel chalcone-O-glycosides and their evaluation for antidiabetic potential revealed that many derivatives showed excellent inhibitory properties against the α-glucosidase enzyme. researchgate.net

The table below summarizes the reported inhibitory activities of this compound and its closely related aglycone, Naringenin, against several key enzymes. This data highlights the potential of the chalcone scaffold as a starting point for designing potent enzyme inhibitors.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | hCA I | 49.51 dergipark.org.tr | 75.75±13.66 dergipark.org.tr | |

| hCA II | 57.76 dergipark.org.tr | 96.81±12.46 dergipark.org.tr | ||

| AChE | 8.87 dergipark.org.tr | 1.27±0.16 dergipark.org.tr | ||

| α-Glycosidase | 16.50 dergipark.org.tr | 8.34±1.61 dergipark.org.tr | ||

| Naringenin | hCA I | 86.64 dergipark.org.tr | 51.99±2.78 dergipark.org.tr | |

| hCA II | 77.02 dergipark.org.tr | 36.16±2.02 dergipark.org.tr | ||

| AChE | 14.15 dergipark.org.tr | 0.74±0.04 dergipark.org.tr | ||

| α-Glycosidase | 9.37 dergipark.org.tr | 9.58±1.90 dergipark.org.tr | ||

| Acarbose (B1664774) (Control) | α-Glycosidase | 22800 dergipark.org.tr | ||

| Tacrine (Control) | AChE | 5.97 dergipark.org.tr | 2.43±0.92 dergipark.org.tr | |

| Acetazolamide (Control) | hCA I | 99.0 dergipark.org.tr | ||

| hCA II | 87.95 dergipark.org.tr |

Omics Approaches in Helichrysin a Research

Application of Multi-Omics for Comprehensive Biological Understanding

The study of Helichrysin A and related compounds within the Helichrysum genus is increasingly benefiting from multi-omics approaches, which involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govfrontlinegenomics.com This comprehensive strategy allows for a more complete picture of the biological processes underlying the production of these specialized metabolites and their functions within the plant. frontiersin.orgmdpi.com By combining different "omics" layers, researchers can move beyond the study of individual components to understand the intricate network of interactions that govern complex biological systems. frontiersin.orgnih.gov This integrated approach is crucial for elucidating the biosynthetic pathways of compounds like this compound and for identifying the regulatory mechanisms that control their production. mdpi.commdpi.com

The power of multi-omics lies in its ability to connect genetic information (genomics) with gene expression (transcriptomics), protein synthesis and activity (proteomics), and the resulting metabolic output (metabolomics). frontiersin.orgfrontlinegenomics.com This layered analysis provides insights into how genetic predispositions are translated into functional and metabolic phenotypes. evotec.com For instance, a multi-omics study might identify a gene potentially involved in this compound biosynthesis, confirm its expression under specific conditions through transcriptomics, detect the corresponding enzyme using proteomics, and finally, measure the resulting changes in this compound levels via metabolomics. This holistic view is essential for a thorough understanding of the biology of this compound. frontiersin.orgfrontiersin.org

Genomics and Transcriptomics in this compound Producing Organisms

Genomic and transcriptomic studies are foundational to understanding the biosynthesis of this compound in Helichrysum species. The sequencing of the genome of Helichrysum umbraculigerum, a plant known to produce a variety of secondary metabolites, provides a critical resource for identifying genes involved in specialized metabolic pathways. weizmann.org.aucannabissciencetech.comjns.org The genome of H. umbraculigerum has a size of approximately 1.3 Gb. nih.gov The availability of such genomic data, along with that of other species in the Asteraceae family, facilitates comparative genomics to identify conserved and unique genes related to flavonoid and chalcone (B49325) biosynthesis. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts, offers a dynamic view of gene expression. In the context of this compound, which is a chalcone glucoside, transcriptomic analyses can identify which genes, such as chalcone synthase (CHS), are actively expressed in tissues where this compound is produced. nih.govresearchgate.net Studies have shown that the expression of CHS genes can be induced by various stimuli, leading to the production of flavonoids and other related compounds. nih.govfrontiersin.org By comparing the transcriptomes of different Helichrysum species or tissues under varying conditions, researchers can pinpoint the specific gene variants and regulatory networks responsible for the synthesis of this compound. nih.gov For example, research on Helichrysum aureonitens has investigated the expression of genes like phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are key to the flavonoid biosynthetic pathway. researchgate.netup.ac.za

Table 1: Key Genes in the Flavonoid Biosynthetic Pathway Relevant to this compound

| Gene | Enzyme | Function in Pathway |

| Phenylalanine ammonia-lyase (PAL) | PAL | Catalyzes the conversion of phenylalanine to cinnamic acid, an early step in the phenylpropanoid pathway. up.ac.za |

| Cinnamate 4-hydroxylase (C4H) | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgup.ac.za |

| 4-coumarate:CoA-ligase (4CL) | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. up.ac.za |

| Chalcone synthase (CHS) | CHS | A key enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor to flavonoids. nih.govup.ac.za |

| Chalcone isomerase (CHI) | CHI | Catalyzes the stereospecific isomerization of chalcones into their corresponding flavanones. up.ac.za |

| Flavonone 3-hydroxylase (F3H) | F3H | Hydroxylates flavanones at the 3-position. up.ac.za |

| Flavonol synthase (FLS) | FLS | Catalyzes the formation of flavonols from dihydroflavonols. up.ac.za |

Proteomics and Metabolomics in Pathway Elucidation and Mechanism Discovery

Proteomics and metabolomics are powerful tools for directly observing the functional output of the genome and transcriptome in the context of this compound biosynthesis and its biological effects. Proteomics focuses on the large-scale study of proteins, the direct executors of biological functions, while metabolomics provides a snapshot of the small-molecule metabolites present in a biological system. mdpi.comevotec.com

Proteomic analyses of Helichrysum species can identify the enzymes actively involved in the flavonoid biosynthetic pathway, including those responsible for the synthesis of this compound. mdpi.com By comparing the proteomes of different plant tissues or plants grown under different conditions, researchers can identify proteins whose abundance correlates with this compound production. plos.org This approach can confirm the function of genes identified through genomic and transcriptomic studies and can also uncover novel enzymes and regulatory proteins. mdpi.commdpi.com For example, a comparative proteomics study could reveal the upregulation of specific chalcone synthases or glycosyltransferases in tissues that accumulate this compound. plos.orgnih.gov

Metabolomics provides a direct measure of the chemical phenotype of an organism and is therefore essential for understanding the biosynthesis and function of this compound. evotec.commdpi.com Untargeted metabolomics can be used to generate a comprehensive profile of all the metabolites in a Helichrysum extract, allowing for the identification of this compound and other related compounds. frontiersin.orgnih.gov This approach can be used to discover novel derivatives of this compound and to understand how the metabolic profile of the plant changes in response to different genetic or environmental factors. frontiersin.org Targeted metabolomics can then be used to quantify the levels of this compound and its precursors, providing valuable information for pathway elucidation and for understanding the regulation of its biosynthesis. mdpi.com Furthermore, metabolomics can be employed to investigate the mechanism of action of this compound by analyzing the metabolic changes it induces in biological systems. nih.gov

Table 2: Omics Technologies and Their Application in this compound Research

| Omics Technology | Key Application in this compound Research |

| Genomics | Identification of genes encoding enzymes in the flavonoid and chalcone biosynthetic pathways. nih.gov |

| Transcriptomics | Studying the expression patterns of biosynthetic genes (e.g., CHS, PAL) in different tissues and under various conditions. researchgate.netnih.gov |

| Proteomics | Identifying and quantifying the proteins (enzymes) directly involved in the synthesis of this compound. mdpi.complos.org |

| Metabolomics | Profiling and quantifying this compound, its precursors, and other related metabolites to understand pathway flux and biological activity. mdpi.comfrontiersin.org |

Integration of Omics Data for Holistic System Analysis

The true power of omics technologies is realized when data from multiple levels are integrated to build a holistic model of the biological system. frontiersin.orgnih.govfrontiersin.org Integrating genomic, transcriptomic, proteomic, and metabolomic data allows researchers to connect the genetic blueprint to the functional and metabolic output, providing a comprehensive understanding of this compound biosynthesis and regulation. nih.govnih.govmdpi.com

An integrative multi-omics approach can reveal complex regulatory networks that would be missed by any single omics approach alone. nih.govnih.gov For example, an integrative analysis might reveal that a particular transcription factor, identified through transcriptomics, regulates the expression of several genes in the this compound biosynthetic pathway. Proteomics could then confirm the increased abundance of the corresponding enzymes, and metabolomics would show the resulting increase in this compound levels. mdpi.com This type of integrated analysis is crucial for a complete understanding of how the production of this compound is controlled within the plant. frontiersin.org

Furthermore, integrating multi-omics data can help to elucidate the biological function of this compound. mdpi.com By treating a model organism with this compound and then performing transcriptomic, proteomic, and metabolomic analyses, researchers can identify the pathways and processes that are affected by the compound. This can provide valuable insights into its mechanism of action and its potential applications. nih.gov The ultimate goal of such integrative systems biology approaches is to create predictive models that can be used to engineer the production of this compound in plants or microbial systems, or to predict its biological effects. frontiersin.org

Preclinical Models and Future Research Directions

In Vitro Cellular Models for Helichrysin A Research

In vitro studies, which are performed outside of a living organism, are the foundational step in preclinical research. They utilize cell lines grown in controlled laboratory settings to conduct initial screenings for bioactivity, determine mechanisms of action at the cellular level, and identify molecular targets. emulatebio.com

Research on extracts from Helichrysum species, which are rich in flavonoids and other phenolic compounds including this compound, has demonstrated a range of biological effects in cellular models. nih.gov For instance, extracts from Helichrysum arenarium have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), bladder cancer (RT4), and glioblastoma (T98G) cells. mdpi.com Similarly, extracts from Helichrysum stoechas have been observed to inhibit the proliferation of HeLa cancer cells. researchgate.net While these studies point to the potential of the constituent compounds, research on isolated this compound provides more direct evidence of its specific activities.

A key area of in vitro investigation for this compound has been its ability to inhibit various metabolic enzymes. One study purified this compound from Helichrysum plicatum and tested its inhibitory effects against several human enzymes. researchgate.net The compound showed significant inhibition of human carbonic anhydrase I and II (hCA I and hCA II), acetylcholinesterase (AChE), and α-glycosidase. researchgate.net These enzymes are implicated in a variety of diseases, including glaucoma, Alzheimer's disease, and diabetes, respectively. researchgate.net Additionally, molecular docking studies—a computational in vitro method—have identified this compound as a potential inhibitor of the human estrogen receptor alpha, suggesting a possible role in breast cancer therapy. ekb.eg

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme Target | Reported Ki Value (nM) | Associated Disease(s) | Source |

|---|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | 75.75 ± 13.66 | Glaucoma, Epilepsy | researchgate.net |

| Human Carbonic Anhydrase II (hCA II) | 96.81 ± 12.46 | Glaucoma, Epilepsy | researchgate.net |

| Acetylcholinesterase (AChE) | 1.27 ± 0.16 | Alzheimer's Disease | researchgate.net |

| α-Glycosidase | 9.58 ± 1.90 | Diabetes Mellitus | researchgate.net |

In Vivo Animal Models in Preclinical Efficacy and Mechanism Studies

Following promising in vitro results, in vivo studies in animal models are essential to understand how a compound behaves in a complex, living system. labforward.io These studies provide critical data on efficacy, and physiological responses, which cannot be obtained from cell cultures alone. frontiersin.orgnih.gov Regulatory agencies typically require safety and efficacy data from animal models before a new compound can be approved for human trials. labforward.io

Much of the in vivo research related to this compound has been conducted using extracts of Helichrysum plants, where it is a known constituent. nih.gov These studies provide indirect but valuable evidence of its potential effects. For example, the anti-inflammatory properties of Helichrysum italicum extracts have been demonstrated in various mouse and rat models. researchgate.netnih.gov Common models include chemically induced edema in the mouse ear or paw, which are used to assess the acute anti-inflammatory response. nih.govmdpi.com The results suggest that flavonoids and other compounds within the extracts contribute to this activity. researchgate.netnih.gov Similarly, in vivo studies on Helichrysum plicatum extracts have shown significant anti-inflammatory and anticholinesterase activities. scielo.br

Neuroprotective effects have also been observed in animal models. researchgate.net Studies using extracts of Helichrysum stoechas have reported neuroprotective properties in in vivo assays, highlighting a potential area for further investigation of its bioactive components like this compound. researchgate.net While these extract-based studies are informative, future research focusing on isolated this compound in specific disease models is needed to confirm its direct contribution to the observed effects.

Table 2: Examples of In Vivo Models Used for Helichrysum Extracts Containing Flavonoids

| Animal Model | Condition Studied | Plant Extract Used | Observed Effect | Source |

|---|---|---|---|---|

| Mouse | Acute Inflammation (TPA-induced ear edema) | Helichrysum italicum | Anti-inflammatory | nih.gov |

| Mouse | Acute Inflammation (Serotonin-induced paw edema) | Helichrysum italicum | Anti-inflammatory | nih.gov |

| Rat | Glaucoma | Helichrysum italicum (as part of a combined herbal extract) | Antiglaucomatous effects | researchgate.net |

| Rat | Inflammation (Carrageenan-induced paw edema) | Helichrysum plicatum | Anti-inflammatory | scielo.br |

Advanced Research Directions for this compound

To build upon foundational preclinical data, researchers are pursuing several advanced avenues to better understand and utilize the therapeutic potential of this compound.

A crucial area of modern drug discovery is the precise identification of molecular targets through which a compound exerts its effects. For this compound, research has moved beyond general bioactivity to pinpoint specific enzymes and receptors. As identified in in vitro studies, key therapeutic targets include acetylcholinesterase (implicated in Alzheimer's disease), carbonic anhydrases I and II (linked to glaucoma), and α-glycosidase (a target for diabetes management). researchgate.net

Furthermore, computational in silico studies have identified the human estrogen receptor alpha as a potential target for this compound, suggesting its investigation for hormone-dependent cancers like breast cancer. ekb.eg Identifying these targets is a critical step, as it allows for hypothesis-driven research into specific diseases where these pathways are known to be dysregulated. researchgate.netekb.eg This targeted approach is more efficient and provides a clearer understanding of the compound's mechanism of action.

Table 3: Potential Therapeutic Targets of this compound

| Molecular Target | Potential Therapeutic Application | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | researchgate.net |

| Carbonic Anhydrase I & II (hCA I & II) | Glaucoma, Epilepsy | researchgate.net |

| α-Glycosidase | Diabetes Mellitus | researchgate.net |

| Human Estrogen Receptor Alpha | Breast Cancer | ekb.eg |

Modern therapeutic strategies, particularly in complex diseases like cancer, often involve combination therapies to enhance efficacy, overcome drug resistance, and reduce side effects. targetedonc.com This approach is being considered for natural compounds as well. Research literature suggests that the therapeutic management of certain conditions may require a combination of agents, with this compound being a potential component. ekb.egkcl.ac.uk For example, one study mentions Helichrysin in the context of combination treatments that also include Elacestrant, a selective estrogen receptor degrader used in breast cancer. ekb.egekb.eg The rationale is that compounds acting on different pathways can have a synergistic effect. The exploration of this compound in combination with other phytochemicals or conventional drugs is a promising, albeit currently underexplored, research direction that could lead to more effective treatment protocols. targetedonc.com

A significant challenge for many natural flavonoids, including likely this compound, is their poor water solubility and low bioavailability, which can limit their therapeutic efficacy when administered systemically. explorationpub.com Nanotechnology offers a promising solution to this problem through the development of nanocarrier delivery systems. fu-berlin.de These systems, such as liposomes or polymeric nanoparticles, can encapsulate therapeutic agents, improving their solubility, stability, and circulation time in the body. researchgate.net

Research has specifically highlighted that nanocarrier formulations are being tested for Helichrysin in preclinical models. amazonaws.com By loading this compound into nanocarriers, it may be possible to enhance its delivery to target tissues, such as tumors or inflamed sites, thereby increasing its therapeutic effect while potentially minimizing systemic exposure. researchgate.netamazonaws.com The design of "smart" nanocarriers that release their payload in response to specific stimuli (e.g., pH or temperature changes characteristic of a disease microenvironment) represents a further innovation in this field. mdpi.com The application of these advanced delivery systems is a critical step in translating the in vitro promise of this compound into effective in vivo applications.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Helichrysin A from Helichrysum arenarium, and how can researchers optimize yield?

- Methodology : Use Soxhlet extraction or maceration with polar solvents (e.g., methanol or ethanol) to isolate flavonoids, followed by chromatographic techniques like column chromatography or HPLC for purification. Validate purity via HPLC-DAD/UV and confirm structural integrity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) . Efficiency can be assessed by comparing yields across solvent systems and monitoring recovery rates using internal standards (e.g., salipurposide) .

Q. How is the stereochemical configuration of this compound distinguished from its diastereomers (e.g., Helichrysin B)?

- Methodology : Employ chiral chromatography or nuclear Overhauser effect (NOE) spectroscopy to differentiate diastereomers. This compound ((+)-naringenin-5-β-D-glucoside) and Helichrysin B ((-)-naringenin-5-β-D-glucoside) exhibit distinct optical rotations and NOE correlations, particularly in the glucoside moiety . Circular dichroism (CD) can further confirm absolute configuration .

Q. What analytical techniques are most reliable for quantifying this compound in plant extracts?

- Methodology : HPLC coupled with UV detection (280–320 nm) or tandem mass spectrometry (LC-MS/MS) provides high specificity. Calibration curves using authentic standards (if available) are critical. For complex matrices, validate methods via spike-and-recovery experiments and cross-check with GC-MS for phenolic acid derivatives (e.g., chlorogenic acid) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be reconciled in experimental design?

- Methodology : Conduct dose-response studies across multiple cell lines (e.g., HepG2, RAW264.7) to identify concentration-dependent effects. Control for matrix interference (e.g., coexisting phenolics in extracts) by testing isolated this compound versus crude extracts. Use standardized assays (e.g., DPPH/ABTS for antioxidants, ROS probes for pro-oxidants) and report EC₅₀ values with confidence intervals .

Q. What strategies are effective for elucidating this compound’s metabolic stability and pharmacokinetics in preclinical models?

- Methodology : Use LC-MS/MS to track this compound and its metabolites in plasma/tissues after oral/intravenous administration in rodents. Employ liver microsomes or hepatocyte incubations to study phase I/II metabolism. For bioavailability, compare AUC₀–∞ values between administered forms (e.g., free vs. nanoencapsulated) .

Q. How can researchers address the scarcity of synthetic protocols for this compound?

- Methodology : Develop stereoselective glycosylation strategies using protected naringenin and glucosyl donors (e.g., Koenigs-Knorr reaction). Optimize reaction conditions (e.g., Lewis acid catalysts, solvent systems) and confirm regioselectivity via 2D NMR. Compare synthetic yields to natural extraction yields to assess feasibility .

Q. What statistical approaches are recommended for meta-analyses of this compound’s therapeutic potential across heterogeneous studies?

- Methodology : Use PRISMA guidelines to systematically aggregate data. Apply random-effects models to account for variability in study designs (e.g., in vitro vs. in vivo). Sensitivity analyses can identify outliers, while subgroup analyses (e.g., by disease model) clarify context-specific efficacy .

Methodological Considerations

- Reproducibility : Document solvent ratios, column specifications (e.g., C18, 5 µm), and MS ionization parameters to enable replication .

- Data Validation : Include negative controls (e.g., solvent-only extracts) and report limits of detection/quantification (LOD/LOQ) for analytical methods .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.